molecular formula C7H12F3N B1316592 3-(Trifluoromethyl)cyclohexanamine CAS No. 23566-61-2

3-(Trifluoromethyl)cyclohexanamine

Cat. No.: B1316592
CAS No.: 23566-61-2
M. Wt: 167.17 g/mol
InChI Key: FFCACAFKNHPVNI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclohexanamine is a valuable chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group into organic compounds is a crucial strategy in modern drug design. This functional group can significantly influence a molecule's properties, such as its metabolic stability, lipophilicity, and membrane permeability, which may lead to improved pharmacokinetic profiles for new chemical entities . As a substituted cyclohexanamine, this compound serves as a versatile intermediate for constructing more complex molecules. Its primary research value lies in its potential use in developing novel therapeutic agents, where the trifluoromethyl group is often introduced to enhance biological activity. The compound is related to other trifluoromethylated cyclohexylamines that have been investigated for their potential in treating various conditions, including metabolic and psychiatric disorders . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCACAFKNHPVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585449
Record name 3-(Trifluoromethyl)cyclohexan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23566-61-2, 56287-83-3
Record name 3-(Trifluoromethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture)
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Synthetic Methodologies for 3 Trifluoromethyl Cyclohexanamine and Its Derivatives

General Synthetic Routes for Cyclohexanamine Derivatives

The synthesis of the cyclohexanamine scaffold is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. These routes typically involve the transformation of functionalized cyclohexane (B81311) precursors.

Reduction of Corresponding Nitro Compounds

A foundational method for the synthesis of amines is the reduction of a nitro group. This transformation is of great importance in aromatic chemistry and is equally applicable to aliphatic systems. thieme-connect.de For the synthesis of cyclohexanamine derivatives, the corresponding nitrocyclohexane (B1678964) serves as the starting material. The reduction process involves three equivalents of a reducing agent and proceeds through nitroso and hydroxylamine (B1172632) intermediates. thieme-connect.de

A variety of reducing systems can be employed. Catalytic hydrogenation using heterogeneous catalysts like platinum on carbon (Pt/C), palladium on carbon (Pd/C), or Raney Nickel under a hydrogen atmosphere is a common and efficient method. youtube.com For more selective reductions, especially in the presence of other reducible functional groups like halogens, specific catalytic systems have been developed. thieme-connect.de Chemical reducing agents are also effective. Historically, metals like tin (Sn) or iron (Fe) in acidic media have been used. youtube.com More modern and milder methods may utilize reagents like stannous chloride (SnCl2) or sodium borohydride (B1222165) in the presence of a transition metal catalyst. A generalized approach for the synthesis of complex cyclic amines involves the selective reduction of substituted nitro compounds, highlighting the broad applicability of this method. nih.gov

Reaction of Cyclohexanone (B45756) Derivatives with Amines

Another versatile and widely used strategy for preparing cyclohexanamines is through the reductive amination of cyclohexanone derivatives. This process typically involves the initial reaction of a ketone with an amine to form an enamine or an imine intermediate, which is then reduced to the corresponding amine.

Enamines, which are structural analogs of enols, can be formed by reacting cyclohexanones with secondary amines. utripoli.edu.lyresearchgate.net These intermediates are electron-rich and can be valuable in various synthetic transformations. researchgate.net A more direct route to the amine is the one-pot reductive amination. A practical example involves the synthesis of cyclohexylamine (B46788) from cyclohexanone using a zinc-nickel (Zn-Ni) couple in the presence of ammonia (B1221849) and ethanol. sciencemadness.org In this reaction, a mixture of nickel(II) chloride, aqueous ammonia, and cyclohexanone is treated with zinc powder, which generates hydrogen in situ and effects the reduction of the intermediate imine. The reaction proceeds at a moderate temperature and can provide good yields of the final amine after workup and distillation. sciencemadness.org

The reaction of cyclohexanone derivatives with various diamines has also been explored, leading to the formation of enamine structures or other cyclic derivatives, depending on the reaction stoichiometry and the nature of the diamine. utripoli.edu.lyutripoli.edu.ly These syntheses often proceed under mild conditions with moderate to good yields. utripoli.edu.lyutripoli.edu.ly

Asymmetric Hydrogenation Reactions with Chiral Catalysts

The synthesis of specific stereoisomers of substituted cyclohexanamines requires asymmetric catalysis. Asymmetric hydrogenation is a powerful tool for establishing chirality, and significant progress has been made in the hydrogenation of unsaturated precursors like enamines or cyclic olefins using chiral transition-metal catalysts. dicp.ac.cn

Palladium-catalyzed asymmetric hydrogenation of enamines provides an efficient route to chiral cyclic amines. dicp.ac.cn More recently, hydrogen borrowing catalysis, also known as transfer hydrogenation, has emerged as a potent strategy. This method enables the coupling of ketones with alcohols to form larger structures with high stereocontrol. researchgate.netnih.gov In the context of cyclohexane synthesis, a chiral iridium(I) complex can mediate the reaction between a ketone and a 1,5-diol to produce highly enantioenriched cyclohexanes. researchgate.netnih.govlookchem.com The reaction proceeds through the oxidation of the diol, an aldol (B89426) condensation, and a subsequent asymmetric reduction of the resulting enone intermediate, where the chiral catalyst controls the facial selectivity of hydrogen delivery. researchgate.netnih.gov This method allows for control over both diastereoselectivity and enantioselectivity. lookchem.com

Specific Strategies for Trifluoromethylation of Amines and Cyclohexanes

The introduction of a trifluoromethyl (CF₃) group is a key strategy in medicinal chemistry to modulate a molecule's properties. chinesechemsoc.orgchinesechemsoc.org This can be achieved by either attaching the CF₃ group to a pre-formed amine (N-trifluoromethylation) or by building the cyclohexane ring with the CF₃ group already in place.

A direct approach to synthesizing 3-(trifluoromethyl)cyclohexanamine would involve a precursor like 3-(trifluoromethyl)cyclohexanone (B1303466). A recently developed method allows for the deoxytrifluoromethylation of cyclohexanone substrates using the Ruppert-Prakash reagent (TMSCF₃). chemrxiv.orgnih.gov This reaction proceeds via a 1,2-addition of the trifluoromethyl group to the ketone, followed by further transformations to yield trifluoromethylated cyclic compounds. chemrxiv.orgnih.gov

N-Trifluoromethylation of Amines

Direct N-trifluoromethylation involves forming a bond between a nitrogen atom of an amine and a trifluoromethyl group. This has been a challenging transformation, but several effective modern reagents have been developed. The strong electron-withdrawing nature of the CF₃ group significantly lowers the basicity of the resulting amine. chinesechemsoc.orgchinesechemsoc.org

A variety of reagents and conditions have been established for the N-trifluoromethylation of primary and secondary amines. These methods often seek to overcome challenges such as harsh reaction conditions or the need for pre-functionalized starting materials. chinesechemsoc.orgchinesechemsoc.org

A novel protocol utilizes carbon disulfide (CS₂) and silver fluoride (B91410) (AgF). chinesechemsoc.orgchinesechemsoc.org In this one-step method, a secondary amine reacts with CS₂ to form a carbamodithioic acid adduct, which is then subjected to desulfurizative-fluorination with AgF to generate the N-CF₃ product. chinesechemsoc.org Another approach employs N-trifluoromethyl hydroxylamine reagents under photoredox catalysis to directly incorporate the NCF₃ moiety into various substrates. acs.org Oxidative fluorination of isocyanides using iodine as the oxidant and silver fluoride as the fluorinating agent presents another mild and practical route to N-CF₃ secondary amines. nih.gov This method is noted for its simple workup procedure, as the reagents and by-products are easily removed. nih.gov

The table below summarizes key findings for some of these modern N-trifluoromethylation methods.

Method/Reagent SystemAmine SubstrateKey ConditionsYieldReference
Carbon Disulfide (CS₂) / Silver Fluoride (AgF)Secondary Alkyl AminesEthyl Acetate (EA), 40-80 °C, 6-20 hModerate to Excellent chinesechemsoc.org, chinesechemsoc.org
Iodine (I₂) / Silver Fluoride (AgF) / TBDMSIsocyanides40 °C, 4 hGood to Excellent nih.gov
Trifluoromethanesulfenamide / n-Butyllithium (BuLi)Secondary Amines (e.g., Phenylpiperazine)Tetrahydrofuran (THF), 0 °C, 15 minGood nih.gov
Substrate Scope and Limitations

The applicability of these trifluoromethylation methods is highly dependent on the nature of the amine substrate.

The N-trifluoromethylation using carbon disulfide and silver fluoride is particularly effective for a broad range of secondary amines. chinesechemsoc.orgchinesechemsoc.org This includes cyclic amines like piperidines and morpholines, as well as those containing aromatic and heteroaromatic rings. chinesechemsoc.org The reaction demonstrates significant functional group tolerance, accommodating esters, ketones, nitriles, and halogens. chinesechemsoc.orgnih.gov The Ruppert-Prakash reagent can be used to synthesize trifluoromethylated tertiary amines by reacting with iminium ions generated from secondary amines.

Aromatic amines can be challenging substrates due to the lower nucleophilicity of the nitrogen atom. nih.gov However, the CS₂/AgF method has shown success with N-aryl secondary amines, such as N-methylaniline, and piperazines bearing aryl substituents, indicating good compatibility with aromatic systems. chinesechemsoc.orgrsc.org The Ruppert-Prakash reagent has been used in methods aimed at producing 4-trifluoromethylated anilines, showcasing its utility for aromatic substrates. acs.org

Direct N-trifluoromethylation of primary amines is often difficult. The CS₂/AgF method, for example, is reported to be ineffective for primary amines and amides under the standard conditions that work for secondary amines. chinesechemsoc.orgchinesechemsoc.org Synthesis of primary α-trifluoromethyl amines typically relies on indirect methods. A common and effective strategy involves the trifluoromethylation of an imine derived from a primary amine (often with a removable protecting group like benzyl), followed by deprotection. enamine.net For amides, while the CS₂/AgF method fails, a specific one-pot protocol has been developed for the direct conversion of secondary amides into α-trifluoromethylamines using the Ruppert-Prakash reagent in a reductive trifluoromethylation process. rsc.org This highlights that the choice of reagent and reaction conditions is critical when targeting different amine or amide classes.

Late-Stage Functionalization of Bioactive Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing key functional groups into complex, biologically active molecules at a late step in the synthetic sequence. researchgate.net This approach allows for the rapid generation of analogs from a common advanced intermediate, which can significantly alter a molecule's properties and biological activity. researchgate.net The introduction of a trifluoromethyl group via LSF is a particularly attractive strategy for optimizing the pharmacokinetic profiles of drug candidates. researchgate.net

Methods such as the direct trifluoromethylation of C-H bonds have emerged as a vital tool for LSF. For instance, a mild protocol for the trifluoromethylation of benzylic C-H bonds has been developed that demonstrates high selectivity and proceeds in an environmentally friendly acetone/water solvent system. wikipedia.org This type of reaction can be used to install trifluoromethyl groups onto highly functionalized drug molecules. wikipedia.org While not directly forming a cyclohexane ring, the functionalization of benzylic positions on existing cyclic structures is a related and important transformation. Another approach involves a photoinduced, catalyst-free method for the direct trifluoromethylation of benzylic C(sp³)–H bonds in azines using a stable imidazolium (B1220033) sulfonate reagent. masterorganicchemistry.com This technique is noted for its high site selectivity and applicability to the late-stage modification of drug molecules. masterorganicchemistry.com Such strategies underscore the potential for developing similar methods to directly functionalize a pre-formed cyclohexane ring to install a trifluoromethyl group, thereby producing compounds like this compound from an existing cyclohexylamine scaffold.

Introduction of Trifluoromethyl Group onto Cyclohexane Ring Systems

The incorporation of a trifluoromethyl group onto a cyclohexane ring can be accomplished through several distinct synthetic routes. These methods often involve either the construction of the ring with the CF3 group already present on a precursor or the direct functionalization of a pre-existing carbocycle.

The synthesis of cyclohexanes bearing multiple trifluoromethyl groups presents a unique synthetic challenge due to significant steric hindrance. A notable approach involves the direct hydrogenation of benzene (B151609) rings that are already substituted with multiple trifluoromethyl groups. For example, all-cis 1,2,4,5-tetrakis(trifluoromethyl)cyclohexane and all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane have been successfully synthesized by the direct hydrogenation of their corresponding benzene precursors. rsc.org The resulting cyclohexane products adopt a stereochemistry where all the bulky CF3 groups reside on the same face of the ring. rsc.org The all-cis hexakis(trifluoromethyl)cyclohexane is reported to be the most sterically congested hexa-substituted cyclohexane prepared to date. mdpi.com

PrecursorProductKey FeatureReference
Tetrakis(trifluoromethyl)benzeneall-cis 1,2,4,5-Tetrakis(trifluoromethyl)cyclohexaneDirect hydrogenation yields all-cis stereoisomer. rsc.org
Hexakis(trifluoromethyl)benzeneall-cis 1,2,3,4,5,6-Hexakis(trifluoromethyl)cyclohexaneCreates a highly sterically demanding cyclohexane with a flattened chair conformation. rsc.org

The Robinson annulation is a classic and powerful ring-forming reaction in organic chemistry that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring. nih.govresearchgate.net Discovered by Robert Robinson in 1935, this method is a key strategy for creating fused ring systems and has been extensively used in the synthesis of steroids and other natural products. nih.gov

The reaction typically involves the reaction of a ketone with an α,β-unsaturated ketone, like methyl vinyl ketone, to form a cyclohexenone derivative. nih.govresearchgate.net This process can be adapted to synthesize trifluoromethyl-substituted cyclohexane systems. A stepwise Robinson annulation has been used to generate various unprecedented fluorinated cyclohexane and aromatic derivatives. organic-chemistry.org The process can start from a precursor like pentafluoropropiophenone to synthesize a diketone, which then undergoes an intramolecular cyclization. organic-chemistry.org Depending on the reaction conditions, this can lead to a stable ketol, such as 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone, which is a direct precursor to a trifluoromethylated cyclohexenone. organic-chemistry.org Furthermore, organocatalytic methods have been developed for the asymmetric Robinson annulation to produce fluorinated cyclohexenones with high enantiomeric excess. An aza-Robinson annulation, which incorporates a nitrogen atom into the ring system, has also been developed, expanding the utility of this reaction to create nitrogen-containing heterocyclic structures.

β-Trifluoromethyl enones are versatile building blocks in organofluorine chemistry due to the multiple reactive sites within their structure: the carbonyl group, the carbon-carbon double bond (alkenyl group), and the trifluoromethyl group. A transition-metal-free multifunctionalization reaction of β-trifluoromethyl enones with azacycles has been developed to synthesize valuable amino-2,3-dihydrofuran derivatives. This process involves a cascade of reactions that functionalizes the carbonyl, alkenyl, and trifluoromethyl moieties simultaneously.

Additionally, these enones can undergo defluorinative reactions. An "on-water" method for the defluorinative bisphosphorylation of β-trifluoromethyl enones with phosphine (B1218219) oxides leads to the formation of multi-substituted furans. This reaction proceeds through the successive functionalization of the trifluoromethyl group and results in the formation of an O-heterocycle, three C-P/C-O bonds, and the cleavage of three C-F bonds, all without the need for a transition metal catalyst. The controlled replacement of one or two fluorine atoms in trifluoromethylated enones has also been demonstrated, enabling the synthesis of diverse organophosphorus compounds with high chemo- and stereoselectivity.

Enantioselective Synthesis of α-Trifluoromethyl Amines

Chiral α-trifluoromethyl amines are highly valuable structures in medicinal chemistry and have been used as peptide mimics and enzyme inhibitors. researchgate.net The stereochemistry at the carbon bearing the amine and trifluoromethyl group can have a significant impact on the biological activity of a molecule. nih.gov Consequently, considerable effort has been dedicated to developing catalytic enantioselective methods for their synthesis. nih.gov Strategies for accessing these enantioenriched amines include the catalytic enantioselective reduction of trifluoromethyl-substituted imines and the addition of various nucleophiles to trifluoromethyl imines. nih.gov

A significant breakthrough in the synthesis of enantioenriched α-trifluoromethyl amines is the development of biocatalytic methods. Specifically, an asymmetric N–H carbene insertion reaction catalyzed by engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus has been reported. researchgate.netorganic-chemistry.org This method offers a sustainable and efficient route to chiral α-trifluoromethyl amino esters with high yields and excellent enantioselectivity. researchgate.netorganic-chemistry.org

The process utilizes a redesigned metalloprotein scaffold that, through a combination of protein and substrate engineering, can achieve up to >99% yield and a 95:5 enantiomeric ratio (er) using benzyl (B1604629) 2-diazotrifluoropropanoate as the carbene donor. organic-chemistry.org A key finding is that by varying the diazo reagent, the enantioselectivity of the enzyme can be inverted, allowing access to the opposite enantiomer of the product with an enantiomeric ratio as high as 99.5:0.5. This biocatalytic N–H carbenoid insertion represents the first of its kind with an acceptor-acceptor carbene donor and provides a powerful tool for producing valuable building blocks for medicinal chemistry. organic-chemistry.org

Enzyme VariantSubstrate (Amine)Diazo ReagentYieldEnantiomeric Ratio (er)Reference
Engineered Cytochrome c₅₅₂Various aryl aminesBenzyl 2-diazotrifluoropropanoateUp to >99%Up to 95:5 organic-chemistry.org
Engineered Cytochrome c₅₅₂Aryl amineVaried diazo reagentNot specifiedUp to 99.5:0.5 (inverted)
Engineered Cytochrome c₅₅₂Benzyl-protected amineDTPs86%90:10 researchgate.netorganic-chemistry.org
Protein and Substrate Engineering

Biocatalytic methods are increasingly favored for the synthesis of chiral amines due to their high stereoselectivity and operation under mild, environmentally friendly conditions. nih.govnih.govtandfonline.com Protein and substrate engineering are pivotal strategies to enhance the efficiency and substrate scope of enzymes used in these syntheses. nih.govnih.govtandfonline.com

Protein Engineering: Techniques like directed evolution and rational design are employed to modify enzymes such as transaminases and oxidases. nih.govnih.govresearchgate.net Wild-type transaminases, which catalyze the transfer of an amine group to a ketone, often have a limited substrate scope, primarily accepting small aliphatic molecules. nih.gov Through extensive protein engineering, variants have been developed that can accommodate bulkier and more complex substrates, including those necessary for the synthesis of intricate pharmaceutical intermediates. nih.gov For instance, monoamine oxidase from Aspergillus niger (MAO-N) has been engineered through directed evolution to accept larger aromatic substrates. nih.gov These modifications often involve altering the amino acids within the enzyme's catalytic pocket to better fit the desired substrate. nih.gov

Substrate Engineering: This approach involves modifying the starting material to be more amenable to enzymatic conversion. While less detailed in the provided context for this specific amine, the principle applies to the broader field of biocatalysis. For example, fluorinated L-methionine analogues have been used with engineered human methionine adenosyltransferase (hMAT2A) to produce fluorinated S-adenosyl-L-methionine (SAM) cofactors, which can then be used by methyltransferases for the fluoroalkylation of various molecules, including complex drugs. sioc.ac.cn This highlights how engineering the substrate (cofactor precursor in this case) can expand the synthetic capabilities of biocatalytic systems.

Recent progress in enzymatic cascade engineering, which combines multiple enzymatic steps in a single pot, offers an efficient and green route to chiral amines from inexpensive starting materials. acs.org

Stereoselective Cycloaddition Reactions to Cyclohexylamine Derivatives

Cycloaddition reactions are powerful tools for constructing cyclic systems like the cyclohexane ring found in this compound. Modern catalytic methods have enabled high stereoselectivity in these reactions.

Photoredox Catalysis

Visible-light-enabled photoredox catalysis has emerged as a potent strategy for organic synthesis, allowing for reactions to proceed under mild conditions. nih.govrsc.org An innovative intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinyl ketones has been developed using this approach to create highly functionalized cyclohexylamine derivatives. nih.govrsc.org

The reaction is initiated by the single-electron oxidation of the benzocyclobutylamine by an excited photocatalyst (e.g., an Iridium complex). nih.gov This generates an amino radical cation which undergoes ring-opening to form a benzyl radical cation intermediate. This intermediate then participates in a cycloaddition with the vinyl ketone to construct the cyclohexylamine framework with excellent diastereoselectivity. nih.gov This method is notable for its atom economy and redox-neutral process. rsc.org

Chiral Phosphoric Acid Catalysis

To achieve enantioselectivity in cycloaddition reactions, chiral catalysts are essential. Chiral phosphoric acids (CPAs) have proven to be highly effective Brønsted acid catalysts for a wide array of asymmetric transformations. rhhz.netresearchgate.netnih.gov

In the context of the photoredox-catalyzed cycloaddition mentioned above, a CPA can be used in a cooperative catalytic system. nih.govrsc.org The CPA provides a chiral environment that controls the stereochemical outcome of the reaction, leading to the formation of cyclohexylamine derivatives with moderate to good enantioselectivity, in addition to the excellent diastereoselectivity conferred by the photoredox cycle. nih.govrsc.org CPAs have been successfully employed in various asymmetric cycloadditions, including [4+2], [3+2], and [4+3] reactions, demonstrating their versatility in constructing complex chiral molecules. rhhz.netnih.govrsc.org

C–N Bond Formation Reactions with Cyclohexanol (B46403)

The direct formation of a carbon-nitrogen bond by aminating an alcohol is a highly atom-economical and desirable transformation in industrial processes. nih.gov The synthesis of cyclohexylamine from cyclohexanol is a key example.

One approach involves a "hydrogen-borrowing" mechanism catalyzed by an iron-tetraphenylcyclopentadienone tricarbonyl complex. acs.org In this process, the catalyst facilitates the temporary removal of hydrogen from the alcohol, which is then used to reduce an intermediate imine formed from the reaction with an amine. This method has been shown to be effective for the reaction of cyclohexanol with aniline (B41778), yielding the corresponding N-cyclohexylaniline in good yield. acs.org The reaction conditions, such as temperature and solvent, significantly impact the conversion rate. For instance, using xylene as a solvent at 140°C leads to a near-complete conversion in 24 hours. acs.org

Alternatively, direct amination of cyclohexanol can be achieved using heterogeneous catalysts, such as nickel or palladium-based systems, in the presence of ammonia and hydrogen. researchgate.netresearchgate.net Nickel-based catalysts, in particular, have demonstrated high activity, achieving over 85% conversion of cyclohexanol and over 90% selectivity for cyclohexylamine under optimized conditions in water. researchgate.net

Catalyst SystemSubstratesProductYieldReference
Iron cyclone complexCyclohexanol, AnilineN-cyclohexylaniline77% acs.org
Raney Ni / Ni/Al2O3 / Ni/CCyclohexanol, NH3, H2Cyclohexylamine>90% selectivity researchgate.net

Synthesis of Trifluoromethoxylated Aromatic Amines

Trifluoromethoxylated aromatic amines are important synthetic building blocks, and methods for their preparation can be relevant to the synthesis of trifluoromethylated alicyclic amines. A notable method for synthesizing ortho-trifluoromethoxylated aniline derivatives involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF3 migration. nih.govresearchgate.net

This protocol uses stable reagents, such as Togni reagent II for the trifluoromethylation step, is operationally simple, and tolerates a wide range of functional groups. nih.govnih.gov The process can be conducted as a one-pot synthesis and is scalable. nih.govresearchgate.net The key OCF3-migration step is typically induced thermally, for example, by heating the intermediate in a solvent like nitromethane (B149229) at 120 °C. nih.gov The proposed mechanism involves the heterolytic cleavage of the N-OCF3 bond, which generates a nitrenium ion and a trifluoromethoxide, followed by their recombination at the ortho position of the aromatic ring. nih.govresearchgate.net

Starting MaterialReagentsProductReference
Methyl 4-(N-hydroxyacetamido)benzoate1. Togni reagent II, Cs2CO3 2. Heat in MeNO2Methyl 4-acetamido-3-(trifluoromethoxy)benzoate nih.gov
N-aryl-N-hydroxylamine derivatives1. O-trifluoromethylation reagent 2. Heatortho-OCF3 aniline derivatives nih.govresearchgate.net

Purification and Characterization Techniques in Synthesis

The isolation and confirmation of the structure and purity of the synthesized compounds are critical steps in any synthetic workflow. For fluorinated compounds like this compound and its derivatives, a combination of standard and specialized techniques is employed.

Purification:

Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for purifying reaction mixtures to isolate the desired products. rsc.org

Distillation: For volatile compounds, fractional or vacuum distillation can be an effective purification method, separating components based on boiling point differences.

Recrystallization: This technique is used to purify impure solids by dissolving them in a suitable hot solvent and allowing the pure compound to crystallize upon cooling.

Extraction: Liquid-liquid extraction is commonly used to separate compounds based on their differential solubilities in two immiscible solvents, often an aqueous and an organic layer.

Specialized Sorbent Materials: For the removal of fluorinated impurities from water, materials like fluorinated sorbents or graphene have been investigated, which can capture per- and polyfluoroalkyl substances (PFAS) through specific interactions. nih.govmdpi.com

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable tools for elucidating the structure of fluorinated organic molecules. ¹⁹F NMR is particularly crucial for confirming the presence and electronic environment of the trifluoromethyl group. rsc.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of chiral compounds, which is essential for evaluating the success of asymmetric syntheses. rsc.org

X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of a new compound by providing a highly accurate mass measurement.

These techniques, when used in combination, allow for the confident purification and structural assignment of newly synthesized this compound derivatives.

Stereochemistry and Conformational Analysis

Cis/Trans Isomerism in Cyclohexanamine Systems

Like other 1,3-disubstituted cyclohexanes, 3-(Trifluoromethyl)cyclohexanamine exists as two geometric isomers: cis and trans. chemimpex.com In the cis isomer, both the trifluoromethyl and the amine groups are on the same face of the cyclohexane (B81311) ring (both pointing up or both pointing down). In the trans isomer, the substituents are on opposite faces (one up, one down). libretexts.org

Each of these isomers can exist as two interconverting chair conformations through a process known as a ring flip. libretexts.orgmasterorganicchemistry.com During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.comlibretexts.org The relative stability of these conformers, and thus the predominant shape of the molecule at equilibrium, is determined by the energetic penalties associated with each substituent's position.

Conformational Preferences of Trifluoromethyl and Amine Groups

The conformational equilibrium of the cis and trans isomers of this compound is dictated by the steric and electronic properties of the trifluoromethyl (-CF₃) and amine (-NH₂) groups. Generally, substituents on a cyclohexane ring prefer the more spacious equatorial position to avoid unfavorable steric interactions. libretexts.orglumenlearning.com

The preference for a substituent to occupy an equatorial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane. chemistrysteps.com A larger A-value signifies a stronger preference for the equatorial position.

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a bulky substituent with a significant preference for the equatorial position. Its A-value is estimated to be in the range of 2.4-2.5 kcal/mol, which is larger than that of a methyl group (~1.7 kcal/mol). acs.org This strong preference is due to the steric bulk and the electronic nature of the C-F bonds. mdpi.comnih.gov

Amine Group (-NH₂): The amine group is smaller than the trifluoromethyl group and consequently has a smaller A-value, typically around 1.2-1.7 kcal/mol. This indicates a preference for the equatorial position, though it is less pronounced than that of the -CF₃ group. nih.gov

The most stable conformation for either the cis or trans isomer will be the one that places the larger trifluoromethyl group in the equatorial position. libretexts.org For trans-1,3-disubstituted cyclohexanes, a conformation with both groups equatorial is possible and highly favored. utexas.edu For the cis isomer, one group must be axial while the other is equatorial; the most stable conformer will have the bulkier -CF₃ group equatorial and the -NH₂ group axial. libretexts.org

SubstituentA-Value (kcal/mol)Preference for Equatorial Position
-CF₃ 2.4 - 2.5 acs.orgStrong
-CH₃ ~1.7 libretexts.orgModerate
-NH₂ ~1.2 - 1.7Moderate
-OH 0.9 - 1.0Moderate
-F ~0.2 acs.orgWeak

The energetic cost of placing a substituent in the axial position is primarily due to steric strain arising from 1,3-diaxial interactions. libretexts.orglibretexts.org These are repulsive interactions between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring, located two carbons away. ucla.eduyoutube.comyoutube.com

Axial Trifluoromethyl Group: When the -CF₃ group is in an axial position, it experiences significant steric repulsion from the axial hydrogens at the C1 and C5 positions (relative to the -CF₃ at C3). This high-energy interaction strongly disfavors the conformation where the trifluoromethyl group is axial. acs.org

Axial Amine Group: An axial amine group also experiences 1,3-diaxial interactions with the corresponding axial hydrogens. chemistrysteps.com While less severe than for the -CF₃ group, these interactions are still significant enough to favor the equatorial position for the amine group. chemistrysteps.com The repulsion can also involve the nitrogen's lone pair of electrons, depending on its orientation.

In a cyclohexylamine (B46788), the lone pair of electrons on the nitrogen atom also occupies space and influences conformational preference. sarthaks.comquora.com When the amine group is forced into an axial position, the lone pair can adopt different rotational conformations (rotamers). Studies on axial cyclohexylamine have shown that the lone pair can be oriented either pointing "in" towards the center of the ring or "out" away from it. rsc.org

The relative stability of these rotamers is a balance between steric and electronic effects. An "in" orientation may increase steric clash with the axial hydrogens at the 3 and 5 positions, while an "out" orientation might be more sterically favorable. rsc.orgrsc.org Dipole moment studies on model cyclohexylamine systems suggest that for an axial amine group, there is a population of both rotamers, with one typically being more stable. rsc.org The specific equilibrium for this compound would be further influenced by potential electrostatic interactions with the highly electronegative trifluoromethyl group. wikipedia.org

Computational Studies on Conformational Landscapes

Computational chemistry provides powerful tools for investigating the complex conformational landscapes of molecules like this compound. These methods can calculate the energies of different isomers and conformers, predict their relative stabilities, and provide insight into the geometric parameters and electronic interactions that define them. perlego.com

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for studying the conformational preferences of organic molecules. perlego.comresearchgate.net For substituted cyclohexanes, DFT calculations can be employed to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures for the cis and trans isomers and their respective chair conformers.

Calculate Relative Energies: Compute the energy differences between all possible conformers to predict the most stable structure and the equilibrium distribution of conformers. researchgate.net

Analyze Interactions: Investigate the nature of steric and electronic effects, such as 1,3-diaxial interactions and intramolecular hydrogen bonding or other electrostatic interactions. nih.gov

Predict Spectroscopic Properties: Calculate properties like NMR chemical shifts or vibrational frequencies that can be compared with experimental data to validate the computational model. perlego.com

DFT studies on related fluorinated cyclohexanes have successfully elucidated the influence of fluorine substituents on conformational preferences, often revealing that electrostatic interactions, in addition to steric bulk, play a critical role. nih.gov A similar DFT study on this compound would provide a quantitative understanding of the interplay between the electron-withdrawing trifluoromethyl group and the basic amine group, and how this interplay governs the molecule's preferred three-dimensional structure. nih.gov

Conductor-like Polarizable Continuum Model (CPCM) for Solvation Effects

Computational chemistry provides powerful tools to understand molecular behavior in different environments. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model that evaluates the effect of a solvent on a solute molecule. researchgate.netresearchgate.netgoogle.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a molecular-shaped cavity. google.comfaccts.de The interaction between the solute's electron density and the polarized continuum allows for the calculation of solvation free energies. researchgate.net

For molecules like this compound, CPCM can be used to:

Calculate the Gibbs free energy of solvation, which indicates how favorably the molecule interacts with the solvent. researchgate.net

Determine the relative stability of different conformers (e.g., chair conformations with axial or equatorial substituents) in solution. researchgate.net The geometry of molecules like anions or zwitterions can be significantly different in a polarizable continuum compared to the gas phase. google.com

Account for the electrostatic and non-electrostatic contributions to solvation. faccts.de

Theoretical studies on similar molecules, such as cyclohexylamine and its isomers, have demonstrated that structural features heavily influence hydration. Key factors include the relative positions of functional groups and the orientation of nitrogen lone pairs, with equatorial positions generally being preferred over axial ones to minimize steric hindrance. researchgate.net The CPCM method is crucial for accurately predicting these preferences in a solution environment. researchgate.netresearchgate.net

Analysis of Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. nih.gov For this compound, the PES would be explored by systematically changing the dihedral angles of the cyclohexane ring and the orientations of the amine and trifluoromethyl substituents.

Analysis of the PES allows for:

Identification of Local Minima: These points on the surface correspond to stable, observable conformers, such as the various chair and boat forms of the molecule. nih.gov

Location of Saddle Points: These represent the transition states between different conformers. The energy of a saddle point corresponds to the activation energy for a specific conformational change (e.g., ring flipping).

Understanding Reaction Pathways: By mapping the lowest energy path between minima, chemists can understand the dynamics of conformational interconversion. nih.gov

For substituted cyclohexanes, the PES is complex, with multiple chair, twist-boat, and boat conformations. The presence of the trifluoromethyl and amine groups significantly influences the relative energies of these structures. Computational exploration of the PES is essential to determine the most stable conformers and the energy barriers that separate them. nih.gov

Thermodynamic Parameters of Conformers (e.g., Gibbs Energy, Enthalpy, Entropy)

Enthalpy (ΔH): Represents the heat content of a conformer, including electronic energy and vibrational energy. Differences in enthalpy between conformers arise from factors like steric strain, angle strain, and intramolecular interactions.

Entropy (ΔS): Relates to the degree of disorder or freedom of motion within a conformer. More flexible conformers have higher entropy.

Gibbs Free Energy (ΔG): Calculated as ΔG = ΔH - TΔS, this is the ultimate determinant of conformational stability. The conformer with the lowest Gibbs free energy will be the most populated at equilibrium.

The following interactive table provides a hypothetical example of thermodynamic data for two chair conformers of a generic 1,3-disubstituted cyclohexane, illustrating the principles.

ConformerSubstituent PositionsRelative Enthalpy (kcal/mol)Relative Entropy (cal/mol·K)Relative Gibbs Free Energy at 298 K (kcal/mol)
A1-equatorial, 3-equatorial0.000.000.00
B1-axial, 3-axial5.50-2.106.12
C1-equatorial, 3-axial2.10-1.502.55
D1-axial, 3-equatorial2.50-1.402.92

Note: Data is illustrative for a generic 1,3-disubstituted cyclohexane and not specific to this compound. The relative values demonstrate the energetic penalty associated with axial substituents.

Diastereoselective and Enantioselective Control in Synthesis

The synthesis of a specific stereoisomer of this compound is a significant challenge due to the presence of two stereogenic centers. nih.gov Diastereoselective and enantioselective methods are required to control the relative and absolute configuration of these centers. The development of such methods is crucial, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. nih.govduke.edu

Controlling Stereogenic Centers

Controlling the two stereogenic centers in this compound requires precise synthetic strategies. Molecules containing a trifluoromethyl-substituted stereogenic carbon center are of high interest in medicinal chemistry. nih.govorganic-chemistry.org

Key approaches include:

Substrate-Controlled Diastereoselection: A pre-existing stereocenter in the starting material can direct the formation of a new stereocenter. For instance, the reduction of a chiral trifluoromethylated imine can proceed with high diastereoselectivity, where the incoming hydride is delivered to one face of the imine preferentially.

Reagent-Controlled Synthesis: Using a chiral reagent to introduce one of the functional groups can establish a specific stereochemistry.

Catalytic Asymmetric Synthesis: A chiral catalyst can create one or both stereocenters with high enantioselectivity from an achiral or racemic starting material. nih.gov This is often the most efficient and desirable approach.

Recent advances have focused on the synthesis of chiral γ-branched aliphatic amines, which are structurally related. nih.gov One method involves the stereospecific isomerization of α-chiral allylic amines, followed by a diastereoselective reduction, to yield products with two non-contiguous stereogenic centers in high diastereo- and enantioselectivity. nih.govresearchgate.net

Chiral Catalysis

Chiral catalysis is a cornerstone of modern asymmetric synthesis and is highly applicable to producing enantiomerically pure this compound. duke.edu This can involve either metal-based catalysts or organocatalysts.

Chiral Metal Catalysis: Transition metal complexes with chiral ligands are widely used. For example, rhodium-catalyzed asymmetric cyclopropanation has been used to create trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org Similarly, iridium-catalyzed reactions have been explored for the synthesis of chiral enamides. researchgate.net

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful alternative. A highly enantioselective catalytic isomerization of trifluoromethyl imines has been achieved using a new chiral organic catalyst, providing access to both aryl and alkyl trifluoromethylated amines with high optical purity. nih.govbrandeis.edu Another innovative approach merges two catalytic cycles: a chiral anion phase-transfer cycle to activate a fluorine source and an enamine activation cycle using a protected amino acid. nih.gov This dual-catalysis strategy has been successfully applied to the asymmetric fluorination of cyclohexanones to generate quaternary fluorine-containing stereocenters. nih.gov Biocatalysis, using engineered enzymes like myoglobin, has also been employed for the highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. nih.gov

These catalytic strategies offer versatile and powerful routes to access specific stereoisomers of complex molecules like this compound. nih.govnih.gov

Reactivity and Reaction Mechanisms

Mechanistic Investigations of C–H Functionalization

The presence of both an amine directing group and a trifluoromethyl group on the cyclohexane (B81311) ring imparts unique reactivity to 3-(Trifluoromethyl)cyclohexanamine, making it a valuable substrate for studying and developing C–H functionalization reactions. Mechanistic investigations have provided fundamental insights into how these reactions are controlled and optimized.

The directed palladium-catalyzed coupling of remote C(sp³)–H bonds of aliphatic amines with organohalides stands as a powerful tool in synthesis. acs.org For substrates like cyclohexanamine derivatives, this reaction enables the formation of new carbon-carbon bonds at positions that are typically unreactive. Research has focused on making these reactions more efficient by using more accessible bromoalkenes instead of iodoalkenes and eliminating the need for costly silver salt additives. acs.org

A notable advancement is the development of a regio- and stereospecific silver-free Pd-catalyzed γ-C(sp³)–H alkenylation of cyclohexanamines with bromoalkenes. acs.org This method demonstrates high efficiency and can be applied to various ring sizes. acs.org The directing group, often a picolinoyl group attached to the amine, plays a crucial role in bringing the palladium catalyst into proximity with the target C–H bond.

Kinetic Isotope Effect (KIE) studies are instrumental in determining the rate-limiting step of a reaction by comparing the reaction rates of a substrate with its deuterated counterpart. A primary KIE (typically >1.5) is observed when the C-H bond is broken in the rate-determining step. In palladium-catalyzed C–H functionalization reactions, a significant KIE suggests that C–H activation is indeed the rate-limiting step. nih.gov For example, KIE studies in a related excited-state Pd-catalyzed radical migratory Mizoroki-Heck reaction yielded values of 1.84 and 2.14, indicating a primary kinetic isotope effect and confirming the C-H bond-breaking nature of the rate-limiting step. nih.gov While specific KIE values for this compound are not detailed in the provided sources, the observation that C–H activation is the highest energy barrier in similar cyclohexanamine alkenylations strongly implies that a significant KIE would be expected. acs.orgnih.gov

Density Functional Theory (DFT) calculations have been extensively used to elucidate the detailed mechanisms of palladium-catalyzed C–H functionalization. researchgate.netnih.govrsc.org For the γ-C(sp³)–H alkenylation of N-picolinoylcyclohexanamine, DFT studies have mapped out the entire catalytic cycle. acs.org

Table 1: Calculated Energy Barriers for Key Steps in Pd-Catalyzed γ-C(sp³)–H Alkenylation of N-picolinoylcyclohexanamine

Reaction StepCalculated Energy Barrier (kcal/mol)Source
Oxidative Addition of (E)-β-bromostyrene24.2 acs.org
C(sp³)–H Bond ActivationHighest energy barrier of the cycle acs.org

This interactive table summarizes the energy barriers for key steps as determined by DFT calculations.

Selective oxidation of nonactivated aliphatic C–H bonds is a transformative reaction in organic synthesis, allowing for the introduction of functionality into what are typically inert parts of a molecule. researchgate.netwalisongo.ac.idnih.gov A significant challenge lies in controlling the site-selectivity and preventing over-oxidation of the desired product. walisongo.ac.idnih.gov Research has shown that iron and manganese catalysts, often used with hydrogen peroxide as the oxidant, can achieve selective hydroxylation at remote aliphatic C–H positions in substrates like amines and amides. researchgate.netwalisongo.ac.id

The site-selectivity of C–H bond oxidation is governed by a combination of steric, electronic, and stereoelectronic effects. nih.govmdpi.com C–H bonds are generally more reactive towards electrophilic oxidizing agents when they are near electron-donating groups. nih.govmdpi.com However, innovative strategies can reverse this innate reactivity.

One such strategy involves the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents or additives. researchgate.netwalisongo.ac.id These solvents engage in hydrogen bonding with electron-rich functional groups such as amines or amides. This interaction effectively reverses the polarity of the functional group, deactivating the proximal C–H bonds, which would otherwise be more susceptible to oxidation. researchgate.netwalisongo.ac.id Consequently, the oxidation is directed towards remote, a priori stronger and less activated C–H bonds. researchgate.netwalisongo.ac.id This approach allows for the highly chemoselective hydroxylation of remote methylenic sites in amine and amide substrates. walisongo.ac.id

Steric effects also play a crucial role. For instance, in the oxidation of monosubstituted cycloalkanes, the approach of the bulky oxidizing agent is hindered at certain positions, leading to preferential oxidation at more accessible sites. nih.govnih.govrsc.org The competition between these electronic deactivating effects and steric directing effects ultimately determines the final product distribution in the oxidation of complex molecules like this compound. rsc.org

Table 2: Summary of Factors Influencing C–H Bond Oxidation Selectivity

FactorInfluence on ReactivityExample MechanismSource
Electronic Effects C–H bonds near electron-donating groups are more reactive towards electrophilic oxidants.Standard reactivity nih.govmdpi.com
Polarity Reversal Hydrogen bonding with fluorinated alcohols deactivates proximal C–H bonds.Directs oxidation to remote, unactivated C–H sites. researchgate.netwalisongo.ac.id
Steric Effects Bulky reagents or substrates favor oxidation at less hindered positions.Controls regioselectivity in substituted cycloalkanes. nih.govnih.govrsc.org

This interactive table outlines the key electronic and steric factors that control the site-selectivity of aliphatic C–H bond oxidation.

Oxidation of Nonactivated Aliphatic C–H Bonds

Radical Intermediates

The formation of radical intermediates is a key aspect of trifluoromethylation reactions. While not specific to this compound itself, general mechanisms involving trifluoromethyl radicals (•CF₃) are well-established. These radicals can be generated from various sources, such as Umemoto's reagent, through a photoinduced single-electron-transfer (SET) process. nih.gov Upon irradiation with light, these reagents can undergo homolysis to generate the trifluoromethyl radical. nih.gov

Another method involves the combination of photoredox and copper catalysis to convert aliphatic carboxylic acids into trifluoromethyl groups. nih.gov In these processes, a photocatalyst absorbs light and initiates an electron transfer, leading to the decarboxylation of a carboxylate to form an alkyl radical. This radical is then captured by a copper(II)-CF₃ complex, ultimately yielding the trifluoromethylated alkane. nih.gov Mechanistic studies propose that such reactions can proceed through a dual copper-photoredox cycle. nih.gov Similarly, deaminative trifluoromethylation of aliphatic primary amines can occur via a radical mechanism under blue light, using reagents like bpyCu(CF₃)₃ (Grushin's reagent). chemrxiv.org

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is often introduced into molecules to enhance properties like metabolic stability and cell membrane permeability. nih.gov This has led to the development of numerous trifluoromethylation methods.

Electrophilic trifluoromethylation involves the reaction of a nucleophile with an electrophilic "CF₃⁺" source. A variety of reagents have been developed for this purpose, capable of transferring a trifluoromethyl group to a target molecule. chem-station.com These reactions are crucial for synthesizing fluorinated compounds used in medicinal chemistry and agrochemicals. brynmawr.edu

Copper catalysis is often employed in the electrophilic trifluoromethylation of carbonyl compounds and their nitrogen derivatives. dntb.gov.ua For phenol (B47542) derivatives, the choice of solvent can direct the reaction. For instance, using a copper/Togni reagent system in dimethylformamide can lead to selective trifluoromethylation at the benzylic C-H bond, while using alcoholic solvents can result in aromatic C-H trifluoromethylation. rsc.org

Table 1: Common Electrophilic Trifluoromethylating Reagents

Reagent Name Class
Umemoto's Reagent S-(Trifluoromethyl)diarylsulfonium salts
Togni's Reagent Hypervalent iodine compounds
Shibata-Johnson Reagent N/A
Langlois' Reagent N/A
Baran's Reagent Zinc-based reagent (Zn(SO₂CF₃)₂)

Source: chem-station.com, brynmawr.edu

Decarboxylative trifluoromethylation has emerged as a powerful method for forming C-CF₃ bonds, utilizing abundant carboxylic acids as starting materials. researchgate.net This approach is advantageous as its only byproduct is carbon dioxide (CO₂). researchgate.net An efficient method for this conversion combines photoredox and copper catalysis, which tolerates a wide array of functional groups, making it suitable for late-stage functionalization of complex molecules like natural products and medicinal agents. nih.govresearchgate.net The mechanism often involves the generation of radical intermediates from the carboxylic acid. researchgate.net Photocatalytic methods using trifluoroacetic acid (TFA) or its salts as the CF₃ source have also been developed, proceeding through the generation of CF₃• radicals via decarboxylation. nih.gov

Hydrolytic Stability of N-Trifluoromethyl Amines

The stability of the N-CF₃ bond is a critical consideration for its application in medicinal chemistry. Research indicates that N-trifluoromethyl amines are generally prone to hydrolysis. acs.orgnih.gov The stability is highly dependent on pH. For instance, studies on various N-trifluoromethyl secondary and tertiary amines show significant decomposition in acidic conditions (pH 1.0), whereas stability is greater at neutral (pH 7.0 and 7.4) and basic (pH 10.0) conditions. researchgate.net In contrast, N-trifluoromethyl azoles exhibit excellent aqueous stability across a range of pH values. acs.orgnih.gov The inherent electronic repulsion between the nitrogen and fluorine atoms contributes to the instability of N-fluoroalkyl-substituted compounds. researchgate.net

Table 2: Hydrolytic Stability of a Representative N-Trifluoromethyl Secondary Amine

pH Remaining Compound after 2 hours
1.0 < 20%
7.0 > 80%
7.4 > 80%
10.0 > 90%

Source: Data synthesized from graphical representations in researchgate.net

General Reactivity of Cyclohexanamine Derivatives

Cyclohexylamine (B46788) and its derivatives exhibit reactivity typical of primary aliphatic amines. chemcess.com As a weak base (pKa of the conjugate acid is ~10.6), it readily reacts with acids to form salts. chemcess.comnih.govwikipedia.org The nucleophilic character of the amine group allows it to react with various electrophiles. chemcess.com

Key reactions include:

Acylation: Reaction with acid chlorides under Schotten-Baumann conditions to form amides. chemcess.com

Sulfonamide Formation: Reaction with benzenesulfonyl chloride. chemcess.com

Urea Formation: Reaction with phosgene (B1210022) yields isocyanatocyclohexane, which can further react with another molecule of cyclohexylamine to produce 1,3-dicyclohexylurea. chemcess.com

Reaction with Epoxides: The nucleophilic amine attacks the epoxide ring to yield hydroxyalkyl amine derivatives. chemcess.com

Diazotization: Reaction with nitrous acid leads to the formation of cyclohexanol (B46403) and nitrogen gas. chemcess.com

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the environment of specific nuclei, such as fluorine.

Given the presence of a trifluoromethyl (CF3) group, 19F NMR spectroscopy is an exceptionally sensitive and informative tool for characterizing 3-(Trifluoromethyl)cyclohexanamine. The 19F nucleus has a spin of 1/2 and a natural abundance of 100%, making it highly receptive to NMR analysis. alfa-chemistry.com The chemical shift of the CF3 group is highly sensitive to its local electronic and steric environment. alfa-chemistry.com

In a study of the closely related cis- and trans-3-trifluoromethylcyclohexanol, it was observed that the chemical shift dispersion (Δδ19F) is significant, particularly for the trans isomer when measured in solvents of differing polarities. proceedings.science This sensitivity arises from the conformational dynamics of the cyclohexane (B81311) ring. For the trans isomer of this compound, the CF3 group can exist in either an axial or equatorial position. These two environments are distinct, and rapid interconversion between them on the NMR timescale results in an averaged signal. The position of this signal is influenced by the equilibrium between the axial and equatorial conformers, which in turn is affected by the solvent and local molecular interactions, leading to a large chemical shift dispersion. proceedings.science The typical chemical shift range for a CF3 group is between +40 to +80 ppm relative to CFCl3. ucsb.edu

Table 1: Predicted 19F NMR Data for this compound Isomers

Isomer Predicted 19F Chemical Shift (ppm vs. CFCl3) Key Observations
cis Single resonance The cis isomer is expected to show a single resonance for the CF3 group. The chemical shift will be influenced by the fixed stereochemical relationship with the amine group.

In the ¹H NMR spectrum, the protons on the cyclohexane ring would appear as a series of complex multiplets in the range of approximately 1.0-3.5 ppm. The proton on the carbon bearing the amine group (H-1) and the proton on the carbon bearing the trifluoromethyl group (H-3) would be of particular diagnostic value. Their chemical shifts and coupling constants would be indicative of their axial or equatorial positions, which in turn define the cis or trans stereochemistry of the molecule.

In the ¹³C NMR spectrum, six distinct signals would be expected for the cyclohexane ring carbons, plus the carbon of the trifluoromethyl group. The carbon of the CF3 group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons would be influenced by the electron-withdrawing effects of the amine and trifluoromethyl groups. libretexts.org The carbon attached to the nitrogen (C-1) would resonate around 50-60 ppm, while the carbon attached to the CF3 group (C-3) would be shifted downfield and show C-F coupling.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Predicted Chemical Shift (ppm) Notes
¹H (Cyclohexyl protons) 1.0 - 3.5 Complex multiplets. The chemical shifts of H-1 and H-3 are diagnostic for stereochemistry.
¹H (Amine protons) 1.5 - 3.0 Broad singlet, may exchange with D₂O.
¹³C (Cyclohexyl carbons) 20 - 65 C-1 and C-3 will be the most downfield shifted among the ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular formula is C7H12F3N, with a corresponding molecular weight of approximately 167.17 g/mol . sigmaaldrich.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 167. The fragmentation pattern would likely involve the loss of the trifluoromethyl group (CF3•, mass 69), leading to a significant peak at m/z 98. Other characteristic fragments would arise from the cleavage of the cyclohexane ring. For the related compound 3-methylcyclohexylamine, a base peak is observed from the loss of the methyl group, suggesting the stability of the resulting cyclohexylaminium cation. nist.gov A similar trend would be anticipated for this compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Identity Description
167 [C₇H₁₂F₃N]⁺ Molecular ion (M⁺)
98 [M - CF₃]⁺ Loss of the trifluoromethyl radical

Gas Chromatography (GC) for Purity and Isomeric Ratios

Gas chromatography is a powerful technique for separating volatile compounds and is well-suited for the analysis of this compound. It is used to assess the purity of the compound and to separate and quantify the cis and trans isomers. chemimpex.com Commercial suppliers of this compound often specify a purity of ≥ 98% as determined by GC, indicating that it is a standard quality control method. chemimpex.com

The separation of the cis and trans isomers is achieved based on their different boiling points and interactions with the stationary phase of the GC column. Generally, the trans isomer of a substituted cyclohexane is more stable and may have a slightly different volatility compared to the cis isomer, allowing for their resolution on an appropriate column. mdpi.com By integrating the peak areas of the two separated isomers, their relative ratio in a mixture can be accurately determined. Chiral GC columns can also be employed to separate the enantiomers of each stereoisomer if required. gcms.cz

X-ray Diffraction Analysis for Absolute Configuration

X-ray diffraction analysis of a single crystal is the definitive method for determining the absolute configuration of a chiral molecule. nih.govmit.edu For this compound, which has two chiral centers (C-1 and C-3), there are four possible stereoisomers. X-ray crystallography can unambiguously establish the three-dimensional arrangement of the atoms in the crystal lattice, thus revealing the relative and absolute stereochemistry.

A significant challenge for this technique is the need to grow a high-quality single crystal, which can be difficult for flexible molecules like substituted cyclohexanes. researchgate.net To facilitate crystallization, amines are often converted to their corresponding salts, such as hydrochlorides. researchgate.net Indeed, the hydrochloride salt of cis-3-(trifluoromethyl)cyclohexanamine is commercially available. amadischem.com

The determination of the absolute configuration relies on the anomalous scattering of X-rays by the atoms in the crystal. mit.edu The Flack parameter, derived from the diffraction data, is a critical value for assessing the correctness of the assigned absolute configuration. A value close to zero for a given enantiomeric model confirms its correctness. researchgate.net While no crystal structure for this compound has been deposited in public databases, this method remains the gold standard for unequivocal stereochemical assignment should a suitable crystal be obtained.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H) and trifluoromethyl (C-F) groups, in addition to the C-H bonds of the cyclohexane ring.

Based on the spectrum of the related compound cyclohexylamine (B46788), the following absorptions can be predicted: nist.govchemicalbook.com

N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ for the symmetric and asymmetric stretches of the primary amine.

C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane ring.

N-H bending: A scissoring vibration around 1600 cm⁻¹.

C-F stretching: Strong, intense absorptions in the region of 1100-1300 cm⁻¹ due to the highly polar C-F bonds of the trifluoromethyl group.

Table 4: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Type of Vibration
3300 - 3400 N-H Stretching
2850 - 2960 C-H (sp³) Stretching
~1600 N-H Bending (scissoring)

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of 3-(Trifluoromethyl)cyclohexanamine. nih.gov These calculations provide a theoretical framework for understanding the molecule's geometry, stability, and electronic characteristics. arxiv.org

A typical approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311G+(d,p). nih.gov This process determines the lowest energy conformation of the molecule. From the optimized geometry, various electronic properties can be calculated. For instance, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies regions susceptible to electrophilic and nucleophilic attack.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative Example)

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment2.5 D
Total Energy-550 Ha

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics Simulations (Implicit and Explicit Solvent Models)

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing a view of its conformational flexibility and interactions with its environment. nih.gov These simulations can be performed using either explicit or implicit solvent models, each offering distinct advantages. researchgate.net

Explicit solvent models surround the solute molecule with a large number of individual solvent molecules, such as water. This approach offers a highly detailed and accurate representation of solute-solvent interactions. However, it is computationally expensive due to the vast number of particles that need to be simulated. github.com

In contrast, implicit solvent models, like the Generalized Born (GB) model, represent the solvent as a continuous medium with specific dielectric properties. researchgate.netarxiv.org This method significantly reduces the computational cost, allowing for longer simulation times and the exploration of larger conformational changes. nih.gov While less detailed than explicit models, implicit solvent simulations are highly effective for sampling the conformational space of a molecule and can provide valuable insights into its dynamic behavior in solution. nih.govresearchgate.net The choice between explicit and implicit models often depends on the specific research question and available computational resources. nih.gov

Conformational Searching Algorithms

These algorithms systematically explore the potential energy surface of the molecule to locate various stable conformations. A common approach is to use population-based incremental learning algorithms, which are effective in finding the global energy minimum for flexible molecules. nih.gov This method involves generating a diverse population of molecular structures and iteratively refining them through energy minimization. The results of a conformational search provide a set of low-energy structures and their corresponding relative energies, offering a comprehensive picture of the molecule's conformational landscape.

Table 2: Relative Energies of this compound Conformers (Illustrative Example)

ConformerRelative Energy (kcal/mol)Population (%)
Chair (axial CF3, equatorial NH2)0.0075.2
Chair (equatorial CF3, axial NH2)1.2520.1
Chair (equatorial CF3, equatorial NH2)0.854.5
Twist-Boat5.50<0.1
Boat6.90<0.1

Note: The data in this table is for illustrative purposes and represents the kind of output generated by conformational search algorithms.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the molecular structure. nih.gov Techniques like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. nih.gov These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra and can help in the structural elucidation of newly synthesized compounds. The calculated spectra are often scaled to account for systematic errors in the computational methods. nih.gov

Ultraviolet-Visible (UV-Vis) absorption spectra can also be simulated by calculating the electronic transitions between molecular orbitals. nih.gov These calculations can predict the absorption maxima (λmax) corresponding to transitions like n→π* and π→π*. nih.govnih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative Example)

Spectroscopic DataPredicted ValueExperimental Value
IR Frequency (C-N stretch)1150 cm⁻¹1145 cm⁻¹
¹H NMR (CH-NH2)3.1 ppm3.0 ppm
¹³C NMR (CF3)124 ppm125 ppm
UV-Vis λmax210 nm208 nm

Note: The data presented here is hypothetical and serves to illustrate the comparison between predicted and experimental spectroscopic parameters.

Reaction Pathway Analysis

Reaction pathway analysis is a computational technique used to investigate the mechanism of chemical reactions involving this compound. arxiv.org This analysis helps in understanding the step-by-step process of a reaction, identifying intermediates, and determining the energy changes that occur along the reaction coordinate. escholarship.org

Transition State Elucidation

A key aspect of reaction pathway analysis is the elucidation of the transition state (TS), which is the highest energy point along the reaction coordinate. mdpi.com The structure of the TS represents a fleeting arrangement of atoms as they transform from reactants to products. nih.gov Computational methods are used to locate and characterize the geometry of the transition state. escholarship.org Understanding the structure of the TS is crucial as it provides insights into the factors that control the reaction's feasibility and selectivity. nih.gov For instance, in a nucleophilic substitution reaction, the TS would show the partial formation of a new bond and the partial breaking of an existing one. mdpi.comresearchgate.net

Energy Barriers and Reaction Rates

Once the transition state is identified, the energy barrier, also known as the activation energy (Ea), can be calculated. nih.gov The activation energy is the difference in energy between the reactants and the transition state. A higher energy barrier corresponds to a slower reaction rate, as fewer molecules will have sufficient energy to overcome the barrier. escholarship.orgnih.gov

Lack of Specific Research Data for Computational Studies of this compound

While the trifluoromethyl group is recognized as a crucial substituent in modern drug design for its ability to modulate properties like lipophilicity, metabolic stability, and binding affinity, and computational methods such as molecular docking and binding affinity prediction are standard tools in medicinal chemistry, the direct application of these techniques to this compound is not documented in the available literature.

The performed searches yielded general information on:

The significance of the trifluoromethyl group in enhancing the efficacy of therapeutic compounds.

The methodologies and principles behind ligand-protein binding simulations, including molecular docking and the prediction of binding affinities.

Computational studies performed on other molecules that contain a trifluoromethyl group or a cyclohexanamine scaffold, but not on the specific combination of this compound itself.

Without specific research findings—such as target proteins, docking scores, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and calculated binding free energies—for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline, including the required data tables.

Therefore, the generation of an article focusing solely on the specified computational studies of this compound cannot be completed at this time due to the absence of the necessary primary research data. Further research would need to be published on this specific compound to fulfill such a request.

Applications in Drug Discovery and Chemical Biology

Role as Building Blocks for Biologically Active Molecules

The introduction of a trifluoromethyl group is a common strategy to improve the properties of biologically active compounds. nih.gov For instance, trifluoromethylnitrones, which are related fluorinated synthons, are recognized as versatile precursors for the rapid synthesis of medicinally important trifluoromethylated heterocycles like isoxazolidines and aziridines. rsc.org These heterocycles, in turn, can be used to create more complex molecules, demonstrating the modular utility of such fluorinated building blocks. rsc.org The cyclohexanamine portion of the molecule provides a three-dimensional structure that can orient the key interacting groups in a way that optimizes binding to a biological target.

Development of Novel Therapeutic Agents

The unique properties conferred by the trifluoromethyl group are instrumental in the development of novel therapeutic agents. nih.gov Fluorinated compounds are common in the pharmaceutical and agrochemical industries. researchgate.net The enhanced metabolic stability is a key advantage; for example, in the development of picornavirus inhibitors, replacing a methyl group with a trifluoromethyl group on an oxadiazole ring not only prevented hydroxylation at that specific position but also provided a "global" protective effect, shielding other parts of the molecule from metabolic degradation. nih.gov This resulted in significantly fewer metabolic byproducts. nih.gov

While direct N-trifluoromethyl amines can be prone to hydrolysis, incorporating the trifluoromethyl group onto a carbon scaffold, as in 3-(Trifluoromethyl)cyclohexanamine, avoids this instability. nih.gov The development of N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines as potential PET radioligands for the NMDA receptor highlights the utility of the trifluoromethyl-substituted ring system in creating agents for neuroimaging and therapy research. nih.gov

Mechanism of Action Studies (General Principles applicable to analogous compounds)

Understanding how a drug molecule interacts with its target is fundamental to pharmacology. The principles governing the interactions of analogous fluorinated compounds provide insight into the potential mechanisms of action for derivatives of this compound.

The trifluoromethyl group significantly influences how a molecule interacts with its biological target. nih.gov Due to the high electronegativity of its fluorine atoms, the -CF3 group acts as a strong electron-withdrawing substituent, which can improve hydrogen bonding and electrostatic interactions. nih.gov Although fluorine is a poor hydrogen bond acceptor, its inclusion can modulate complex molecular structures, such as protein-water hydrogen bond networks, which may stabilize or destabilize a ligand-protein complex. acs.org Furthermore, the -CF3 group is larger than a methyl group, potentially increasing binding affinity and selectivity through enhanced hydrophobic interactions. nih.gov Computational studies have shown that fluorinated ligands can induce markedly different protein-water hydrogen bond networks compared to their non-fluorinated counterparts, which is a critical consideration in drug design. acs.org

Fluorinated compounds have a long history in the design of enzyme inhibitors. researchgate.net The trifluoromethyl group can be a key component of this inhibitory action. For example, trifluoromethyl ketones can introduce unwanted bulk into an enzyme's active site, but when properly placed, the -CF3 group can be highly effective. researchgate.net In the development of inhibitors for enzymes like acetylcholinesterase (AChE) and α-glucosidase, derivatives of related cyclic amines (azinane-triazoles) have shown potent inhibitory activity. nih.gov The presence of fluorine offers unique opportunities for mechanism-based enzyme inhibitor design, owing to its electronegativity and its ability to act as a leaving group from anionic intermediates. researchgate.net

Derivatives containing trifluoromethyl-substituted rings have shown high affinity for specific receptor sites. In a study focused on the N-Methyl-d-aspartate (NMDA) receptor, a series of N'-3-(trifluoromethyl)phenyl derivatives were synthesized to find compounds with high affinity for the open channel of the receptor. nih.gov Several of these compounds displayed the desired low nanomolar affinity for the PCP binding site within the NMDA receptor channel. nih.gov This work underscores the potential of the trifluoromethyl-aryl motif, a structure analogous to the core of this compound, in designing potent receptor-binding agents. nih.gov Further research into related structures, such as triazole derivatives, has provided new insights into agonist binding at the GluN1 subunit of NMDA receptors, opening new avenues for designing subtype-selective agonists. nih.gov

Specific Therapeutic Areas (based on analogous compounds and general fluorinated amine research)

Research into analogous compounds suggests that derivatives of this compound could be relevant in several therapeutic areas.

Neuropsychiatric Disorders: Dysfunction of the NMDA receptor is linked to Alzheimer's disease, epilepsy, drug addiction, and schizophrenia. nih.gov The demonstrated high affinity of N'-3-(trifluoromethyl)phenyl derivatives for the NMDA receptor makes this a promising area of investigation for central nervous system disorders. nih.govnih.gov

Antiviral Agents: The significant metabolic stability conferred by trifluoromethyl groups has been leveraged in the design of broad-spectrum antipicornavirus compounds. nih.gov Analogues featuring a trifluoromethyl group showed dramatically improved resistance to hepatic metabolism compared to their methyl counterparts, suggesting a role in developing more robust antiviral drugs. nih.gov

Metabolic Disorders: Inhibitors of the α-glucosidase enzyme are used to manage high blood sugar levels. nih.gov Research on azinane-triazole derivatives, which share a cyclic amine core, has shown that some of these compounds exhibit more potent α-glucosidase inhibition than the standard drug, acarbose, indicating potential applications in treating endocrine disorders. nih.gov

Table of Compound Properties

This table summarizes the basic chemical properties of the parent compound, this compound.

PropertyValueSource
Empirical FormulaC₇H₁₂F₃N sigmaaldrich.com
Molecular Weight167.17 sigmaaldrich.com
FormSolid sigmaaldrich.com
InChI KeyFFCACAFKNHPVNI-UHFFFAOYSA-N sigmaaldrich.com

Neurological Disorders

While direct studies on this compound for specific neurological disorders are not extensively documented, the inclusion of the trifluoromethyl group in neurologically active agents is a well-established principle. For instance, compounds containing a trifluoromethyl group have been shown to modulate the serotonergic system. A notable example is 3-(p-Trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine, which acts as a specific inhibitor of serotonin (B10506) uptake in the brain, demonstrating the potent and long-lasting effects that trifluoromethylated compounds can exert on neural pathways. nih.gov This suggests that such compounds can be designed to specifically target neurotransmitter systems without affecting others, a crucial aspect of developing treatments for psychiatric and neurological conditions. nih.gov

Furthermore, isoxazole (B147169) derivatives, which can incorporate a trifluoromethyl group, are known to possess a range of biological activities, including anticonvulsant properties. mdpi.com The pathological processes underlying many neurological disorders involve complex mechanisms like neuroinflammation, oxidative stress, and compromised neurotrophic signaling. mdpi.com The development of trifluoromethyl-containing compounds offers a promising avenue for creating new therapies that can address these multifaceted conditions.

Anti-inflammatory Agents

The trifluoromethyl group is a key feature in several potent anti-inflammatory agents, particularly in the design of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The treatment of inflammatory pain often relies on nonsteroidal anti-inflammatory drugs (NSAIDs), but their use can be limited by side effects. researchgate.net The development of more selective and potent agents is a major goal of medicinal chemistry.

Research on a structural analog of Celecoxib, 3-(4-fluorophenyl)-5-trifluoromethyl-1H-1-tosylpyrazole, has demonstrated its effectiveness in models of pathological pain, underscoring the value of the CF3 group in this context. researchgate.net Additionally, Triflusal, an antiplatelet agent, has a main metabolite, 2-Hydroxy-4-trifluoromethylbenzoic acid (HTB), which exerts significant anti-inflammatory effects. researchgate.net HTB has been shown to suppress microglial activation and the expression of pro-inflammatory cytokines in the brain following ischemic events. researchgate.net This highlights the potential for compounds like this compound to serve as scaffolds for new anti-inflammatory drugs that can target inflammatory cascades in various diseases. nih.govnih.gov

Anti-Malarial Agents

Malaria remains a significant global health issue, complicated by the emergence of drug-resistant parasite strains. nih.gov The trifluoromethyl group has been instrumental in the development of new and effective antimalarial drugs. The most prominent example is Mefloquine, a quinoline (B57606) methanol (B129727) derivative containing two trifluoromethyl groups, which is used for both the prevention and treatment of malaria, particularly against chloroquine-resistant Plasmodium falciparum. wikipedia.orgcanada.ca

The introduction of a CF3 group can significantly enhance the antimalarial activity of various drug scaffolds. nih.gov

Endochin-Like Quinolones (ELQs): Trifluoromethyl substitution has led to a notable increase in the antimalarial response of ELQs against resistant Plasmodium strains. nih.gov

Artemisinin Analogues: Trifluoromethyl analogues of artemether (B1667619) and artesunate (B1665782) have demonstrated high in vivo antimalarial activity, with the CF3 group also increasing the chemical stability of the parent compounds. nih.gov

This consistent success suggests that incorporating a trifluoromethylcyclohexanamine moiety could be a viable strategy in designing novel antimalarial agents that are effective against both sensitive and resistant forms of the parasite. nih.govnih.gov

Anticancer Agents

The trifluoromethyl group is frequently incorporated into anticancer drug candidates to improve their efficacy and metabolic stability. nih.gov The electron-withdrawing nature of the CF3 group can enhance interactions with biological targets and improve membrane permeability. nih.gov

Several classes of trifluoromethylated compounds have demonstrated significant anticancer activity.

Compound ClassCancer Cell Lines AffectedKey FindingsReference
Trifluoromethyl SuccinimidesLeukemia (RPMI-8226), Non-Small Cell Lung Cancer (A549/ATCC), Renal Cancer (A498, SN12C)Showed activity against multiple human tumor cell lines in the NCI-60 screen. nih.gov
Isoxazole-based moleculesHuman breast cancer (MCF-7)The trifluoromethylated analogue was nearly 8 times more active than the non-fluorinated version. rsc.org
6-TrifluoromethylcyclophosphamideADJ/PC6 mouse tumor, Walker 256 rat tumorAn analogue of the established anticancer drug cyclophosphamide, designed to increase toxicity of metabolites. nih.gov

These findings illustrate the broad utility of the trifluoromethyl group in oncology. The strategic placement of a CF3 group, as seen in this compound, can be a powerful tool in developing new chemotherapeutic agents that are more potent and selective. rsc.orgnih.gov

Neuroprotective Effects

Neuroprotection aims to prevent or slow the progression of neuronal cell death that occurs in acute injuries like stroke and chronic neurodegenerative diseases. nih.govmdpi.com Compounds containing trifluoromethyl groups have shown promise in this area.

A key example is the main metabolite of Triflusal, 2-Hydroxy-4-trifluoromethylbenzoic acid (HTB). Studies have shown that HTB has multi-modal protective effects against ischemic brain damage. researchgate.net It significantly reduces brain infarct size, suppresses microglial activation and pro-inflammatory cytokine expression, and protects against excitotoxicity. researchgate.net This demonstrates that a trifluoromethyl-containing compound can offer robust protection to the nervous system through various mechanisms, including anti-inflammatory and anti-excitotoxic actions. researchgate.net The antioxidant properties of such compounds can also play a crucial role by mitigating oxidative stress, a key factor in neurodegeneration. nih.govmdpi.com

Design of N-CF3 Drug Bioisosteres

A fundamental reason for the widespread use of the trifluoromethyl group in drug design is its role as a bioisostere. sci-hub.se Bioisosteric replacement is a strategy where one functional group is swapped for another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a lead compound. sci-hub.se The CF3 group is a versatile bioisostere for several common functional groups. researchgate.netacs.org

Group ReplacedRationale for ReplacementExample ContextReferences
Methyl Group (CH3) The CF3 group is sterically larger but can mimic the methyl group while offering different electronic properties and blocking metabolic oxidation.General drug design to enhance stability and potency. researchgate.net
Isopropyl Group (i-Pr) While different in shape, the CF3 and isopropyl groups can have similar steric demands in certain binding pockets.Used in the design of peptide and peptidomimetic drugs. researchgate.net
Nitro Group (NO2) The CF3 group can replace the problematic nitro group, which is often considered non-"drug-like", while maintaining or improving potency and metabolic stability.Development of CB1 receptor positive allosteric modulators. nih.gov

The strategic use of the CF3 group as a bioisostere can influence a molecule's conformation, potency, and metabolic fate. acs.org This makes scaffolds like this compound valuable building blocks for creating libraries of compounds with fine-tuned properties for specific biological targets.

Pharmacokinetic and Pharmacodynamic Considerations (general principles of fluorinated amines)

The introduction of fluorine or a trifluoromethyl group into a drug candidate, particularly an amine, has profound effects on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. numberanalytics.comacs.org

Pharmacokinetic Effects:

Metabolic Stability: One of the most significant advantages of fluorination is the increased resistance to metabolic oxidation. tandfonline.comnih.gov The carbon-fluorine bond is much stronger than a carbon-hydrogen bond, so replacing a hydrogen atom at a site of metabolic attack with fluorine can block the drug's breakdown by enzymes like Cytochrome P450, thereby increasing its half-life and bioavailability. acs.orgtandfonline.com

Lipophilicity: The CF3 group generally increases the lipophilicity (fat-solubility) of a molecule. acs.orgnih.gov This can enhance its ability to cross cell membranes and the blood-brain barrier, which is crucial for drugs targeting the central nervous system. nih.gov

Membrane Permeability: By increasing lipophilicity, fluorination can improve a drug's absorption and distribution throughout the body. tandfonline.comnih.gov

Pharmacodynamic Effects:

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with its target protein or receptor. tandfonline.com This can result in increased potency and selectivity. nih.gov

Acidity/Basicity (pKa): The strong electron-withdrawing nature of a CF3 group can significantly lower the pKa of a nearby amine group. This change in basicity can alter how the drug interacts with its target and can influence its solubility and absorption characteristics. acs.orgnih.gov

Conformational Changes: Electrostatic interactions involving the fluorine atoms can lead to significant changes in the preferred conformation of a molecule, which can lock it into a more biologically active shape. acs.org

These general principles explain why the this compound structure is an attractive starting point for drug discovery. The strategic placement of the fluorinated group provides medicinal chemists with a powerful tool to modulate a wide range of properties to optimize a compound for therapeutic use. numberanalytics.comtandfonline.com

Caco-2 Permeability

The assessment of intestinal permeability is a critical step in the evaluation of orally administered drug candidates. The Caco-2 cell monolayer assay is a widely utilized in vitro model that mimics the human intestinal epithelium, providing a valuable tool for predicting the oral absorption of new chemical entities. nih.govmdpi.com While specific experimental data on the Caco-2 permeability of this compound is not extensively documented in publicly available literature, its structural components allow for a qualitative assessment of its likely permeability characteristics.

Given the absence of direct experimental values, in silico methods, such as Quantitative Structure-Property Relationship (QSPR) models, are often employed in early drug discovery to predict Caco-2 permeability. nih.govnih.gov These models use large datasets of compounds with known permeability to predict the behavior of novel structures. nih.gov The permeability of a compound is typically reported as an apparent permeability coefficient (Papp) in cm/s.

Table 1: General Classification of Caco-2 Permeability

Permeability ClassificationPapp (x 10⁻⁶ cm/s)Expected in vivo Absorption
High> 10Well absorbed (>90%)
Medium1 - 10Moderately absorbed (50-90%)
Low< 1Poorly absorbed (<50%)

This table provides a general classification of Caco-2 permeability and is not based on experimental data for this compound.

Stability in Aqueous Media

The stability of a compound in aqueous environments, such as those found in the gastrointestinal tract and the bloodstream, is a crucial factor for its viability as a drug. The trifluoromethyl group in this compound imparts significant chemical stability. nih.gov

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation and chemical hydrolysis. researchgate.net This is a key reason for its frequent use in drug design, as it can block metabolic hotspots within a molecule, thereby increasing its half-life. researchgate.net

It is important to distinguish the stability of a C-CF3 bond, as in this compound, from that of an N-CF3 bond. Studies have shown that N-trifluoromethyl amines can be prone to hydrolysis, whereas compounds with a trifluoromethyl group attached to a carbon atom, like this compound, generally exhibit excellent aqueous stability. nih.govnih.gov

Table 2: Expected Contribution of Structural Features to Aqueous Stability

Structural FeatureExpected Impact on StabilityRationale
Trifluoromethyl (CF3) GroupHighStrong C-F bonds resist chemical and metabolic cleavage. researchgate.net
Cyclohexyl RingHighSaturated aliphatic ring is generally chemically inert.
Amine (NH2) GrouppH-DependentCan undergo reactions, but is generally stable at physiological pH.

This table summarizes the expected stability based on the structural components of this compound and is not based on direct experimental stability data for the compound.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Methods

The future of synthesizing 3-(Trifluoromethyl)cyclohexanamine and its derivatives is increasingly focused on green and efficient chemistry. Current methods often rely on harsh reagents and multi-step processes. Emerging research aims to address these limitations by developing more sustainable protocols. One promising avenue is the use of Natural Deep Eutectic Solvents (NADESs) as environmentally friendly replacements for traditional petroleum-based solvents. rsc.org These solvents could make the synthesis process more sustainable, especially for scaling up production. rsc.org

Additionally, new trifluoromethylation and amination techniques are being explored. For instance, the development of methods using CF₃SO₂Na (sodium triflinate) for one-pot trifluoromethylation of amines presents a milder and more functional-group-tolerant alternative. rsc.org The direct fluorination of C-H bonds in saturated rings, such as the cyclohexane (B81311) moiety, is another area of intense research, which could significantly shorten synthetic routes. researchgate.net The challenge lies in achieving high regio- and stereoselectivity for the 3-position of the cyclohexanamine ring.

Future synthetic strategies will likely focus on:

Catalytic C-H Functionalization: Directing groups to achieve selective trifluoromethylation and amination of cyclohexane precursors.

Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis with precise control over reaction conditions.

Biocatalysis: Employing enzymes to catalyze key steps, offering high stereoselectivity under mild conditions.

Exploration of New Biological Activities and Therapeutic Applications

The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. emerginginvestigators.orgchapman.edu While the full biological profile of this compound is still under investigation, its structural motifs are present in various biologically active compounds. Research is expanding to uncover its potential in new therapeutic areas.

Derivatives of fluorinated cyclohexanes are being explored for their unique ability to interact with biological targets. nih.gov For example, trifluoromethylated lactams, which share a cyclic structure, have shown potential in treating cancer, diabetes, and infectious diseases. rsc.org Similarly, trifluoromethylated compounds have demonstrated significant potential as antiviral and antimicrobial agents. rsc.org The exploration of this compound derivatives could yield novel candidates for NLRP3 inhibitors, which are relevant for inflammatory diseases, or as agents targeting insect ryanodine (B192298) receptors for use as insecticides. researchgate.netresearchgate.net

Future research will likely involve screening this compound-based compound libraries against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify new lead compounds for drug discovery.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of fluorinated molecules. nih.gov For this compound, computational tools are crucial for predicting its properties and guiding synthetic efforts. Quantum chemistry calculations can be used to understand the effects of the trifluoromethyl group on the molecule's electronic structure, stability, and reactivity. emerginginvestigators.org

Molecular docking and dynamics simulations can predict how derivatives of this compound might bind to specific protein targets, helping to prioritize which compounds to synthesize and test. researchgate.netchapman.edu For example, computational studies on fluorinated morphine derivatives have been used to calculate lipophilicity (logP) and predict binding to opioid receptors, guiding the design of molecules with better selectivity and fewer side effects. chapman.edu A similar approach can be applied to derivatives of this compound to design molecules with desired pharmacokinetic profiles.

The integration of these advanced approaches is summarized in the table below:

Research ApproachApplication to this compoundPotential Outcome
Quantum Chemistry Analyze molecular geometry, charge distribution, and frontier molecular orbitals. emerginginvestigators.orgPredict reactivity and metabolic stability.
Molecular Docking Simulate binding poses and affinities with protein targets (e.g., enzymes, receptors). researchgate.netIdentify potential therapeutic targets and guide lead optimization.
Lipophilicity Prediction Calculate partition coefficients (logP) for novel derivatives. chapman.eduDesign compounds with improved membrane permeability and distribution.
Spectroscopy (¹⁹F NMR) Use as a probe to study protein structure, dynamics, and interactions. nih.govElucidate mechanism of action at a molecular level.
X-ray Crystallography Determine the three-dimensional structure of derivatives and their complexes with targets. nih.govProvide definitive structural evidence for binding modes.

This integrated strategy allows for a more rational and efficient design cycle for developing new functional molecules based on the this compound scaffold.

Investigation of Novel Fluorinated Amino Acid Derivatives

Fluorinated amino acids are powerful tools in chemical biology and drug discovery. rsc.org They can be incorporated into peptides and proteins to enhance stability, modulate conformation, and serve as probes for NMR studies. nih.govprinceton.edu The this compound structure represents a cyclic, fluorinated β-amino acid analogue.

The synthesis of novel, complex fluorinated amino acids is a rapidly growing field. nih.gov Strategies often involve the transformation of fluorinated building blocks or the late-stage fluorination of amino acid precursors. rsc.orgmdpi.com Derivatives of this compound could be developed as unique scaffolds for creating peptidomimetics with constrained conformations, which is a valuable strategy for improving the potency and selectivity of peptide-based drugs. The development of synthetic methods to access enantiopure forms of these cyclic amino acids is a key challenge. mdpi.com

Future research in this area will focus on:

Synthesizing enantiomerically pure cis- and trans-isomers of this compound derivatives.

Incorporating these novel amino acids into peptides to study their effect on secondary structure and biological activity.

Using ¹⁹F NMR spectroscopy to study the interactions of these modified peptides with their biological targets, leveraging the high sensitivity of the trifluoromethyl group. nih.gov

Applications in Organocatalysis and Asymmetric Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules with high enantioselectivity, avoiding the use of metal catalysts. youtube.com Chiral amines are fundamental catalysts in this field. The development of novel chiral amine catalysts derived from this compound could provide new reactivity and selectivity in a variety of chemical transformations.

The presence of the trifluoromethyl group can influence the catalyst's steric and electronic properties, potentially leading to improved performance in reactions such as aldol (B89426) condensations, Michael additions, and cycloadditions. nih.gov For example, organocatalysts are used to synthesize chiral allenols containing a CF₃ group with high enantio- and diastereoselectivity. nih.gov A catalyst based on the this compound scaffold could offer a unique chiral environment for such transformations.

Furthermore, the development of electro-organocatalytic cascades, which combine organocatalysis with electrochemistry, represents a mild and sustainable approach to synthesis. rsc.org Chiral amines derived from this compound could be explored as catalysts in these advanced systems, expanding the toolkit for modern asymmetric synthesis.

Q & A

Q. What are the common synthetic routes for 3-(Trifluoromethyl)cyclohexanamine, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination of 3-(trifluoromethyl)cyclohexanone using ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride. Alternative routes include catalytic hydrogenation of nitro intermediates (e.g., 3-nitro-1-(trifluoromethyl)cyclohexane) under high-pressure H₂ with palladium or Raney nickel catalysts. Reaction pH, temperature, and catalyst choice critically impact stereochemical outcomes and purity. For fluorinated cyclohexane derivatives, deoxofluorination agents (e.g., DAST) may also be employed to introduce trifluoromethyl groups .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group environments, while ¹H/¹³C NMR resolves cyclohexane ring conformers.
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., regioisomers).
  • X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives.
  • Chiral GC/HPLC : Distinguishes enantiomers when chiral centers are present .

Q. How does the trifluoromethyl group affect the compound’s physicochemical properties?

The -CF₃ group enhances metabolic stability by resisting oxidative degradation and increases lipophilicity (logP), improving membrane permeability. Its strong electron-withdrawing effect also modulates pKa of the amine group, influencing solubility and reactivity in aqueous media .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of this compound derivatives?

Trans/cis isomerism in the cyclohexane ring is controlled via:

  • Catalytic Hydrogenation : Use of chiral catalysts (e.g., (R)-BINAP-Ru complexes) to favor specific diastereomers.
  • Ring-Constrained Intermediates : Pre-organizing the cyclohexane conformation via bulky protecting groups.
  • Dynamic Resolution : Leveraging temperature-dependent equilibria to isolate thermodynamically stable isomers .

Q. What are the challenges in quantifying enantiomeric excess (ee) for chiral this compound analogs?

Enantiomeric separation requires chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Low UV activity of aliphatic amines may necessitate derivatization with chiral tagging agents (e.g., Marfey’s reagent) for enhanced detection. Mass spectrometry coupled with ion mobility can further resolve diastereomeric adducts .

Q. How do conflicting spectral data from different synthetic batches arise, and how can they be resolved?

Discrepancies in NMR or MS data often stem from:

  • Regioisomeric Impurities : Incorrect substitution patterns due to competing Friedel-Crafts pathways.
  • Solvent Artifacts : Residual deuterated solvents masking key peaks.
  • Conformational Flexibility : Chair-to-boat transitions in cyclohexane altering splitting patterns. Orthogonal validation via 2D NMR (COSY, NOESY) and independent synthesis of proposed structures can resolve ambiguities .

Q. What strategies mitigate decomposition of this compound under storage?

  • Temperature Control : Store at -20°C under inert gas (argon) to prevent oxidation.
  • Acidic Stabilization : Formulate as hydrochloride salts to reduce amine reactivity.
  • Desiccants : Use molecular sieves to minimize hydrolysis of labile intermediates .

Methodological Considerations

Q. How can computational modeling guide the design of this compound-based bioactive molecules?

Q. How are regioselectivity challenges addressed in electrophilic substitution reactions of this compound?

Directing groups (e.g., Boc-protected amines) or Lewis acid catalysts (e.g., AlCl₃) can enforce para/meta selectivity during nitration or halogenation. Computational tools (Hammett plots) predict substituent effects on reaction pathways .

Tables

Property Value/Method Reference
Purity (HPLC)≥98% (C18 column, 0.1% TFA/ACN gradient)
LogP (Predicted)2.1 ± 0.3 (Schrödinger QikProp)
Storage Stability≥5 years at -20°C (hydrochloride salt)
Enantiomeric ResolutionChiralpak AD-H, 90:10 Hexane/IPA

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Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)cyclohexanamine
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)cyclohexanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.